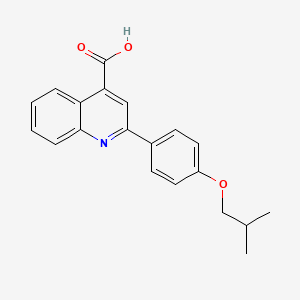

![molecular formula C15H10FNO3 B2552195 2-[(4-Fluorophenyl)methoxy]isoindole-1,3-dione CAS No. 76866-37-0](/img/structure/B2552195.png)

2-[(4-Fluorophenyl)methoxy]isoindole-1,3-dione

説明

The compound 2-[(4-Fluorophenyl)methoxy]isoindole-1,3-dione is a derivative of isoindole-1,3-dione, which is a core structure in various pharmacologically active compounds. The presence of a fluorophenyl group may suggest enhanced biological activity due to the electron-withdrawing nature of the fluorine atom, which can affect the electronic distribution within the molecule.

Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives typically involves the formation of the isoindole ring system, followed by the introduction of various substituents. In the context of similar compounds, the synthesis may involve multi-step reactions, including the use of amine moieties, as seen in the study of N-alkylamino substituents on isoindole-1,3-dione derivatives . The specific synthesis route for this compound is not detailed in the provided papers, but it likely follows analogous strategies.

Molecular Structure Analysis

The molecular structure of isoindole-1,3-dione derivatives is characterized by the isoindoline ring and the substituents attached to it. The dihedral angle between the isoindoline and the substituent phenyl rings can vary, affecting the overall planarity of the molecule . The presence of a fluorophenyl group may influence the electronic properties and the potential for intermolecular interactions.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindole-1,3-dione derivatives, such as solubility, melting point, and fluorescence, can be influenced by the nature of the substituents. For instance, the fluorescence properties of similar compounds can be affected by the presence of different substituents, as seen with the dual fluorescence behavior of a related compound . The introduction of a fluorophenyl group could potentially alter these properties, although specific data for this compound is not provided.

科学的研究の応用

Antipsychotic Potential and Binding Affinity

Studies have explored derivatives of isoindole-1,3-dione for their potential as antipsychotic agents, particularly focusing on their affinity for serotonin receptors and phosphodiesterase 10A (PDE10A) inhibition. For instance, a specific compound, 18 (2-[4-(1H-benzimidazol-2-yl)butyl]-4-methoxy-1H-isoindole-1,3(2H)-dione), demonstrated potent properties based on in vitro studies. This compound's safety and potential antipsychotic properties were evaluated, and computer-aided docking studies were used to understand its interaction with the PDE10A enzyme and the molecular interactions responsible for its inhibition (Czopek et al., 2020).

Anti-inflammatory Properties and Synthesis Methods

Isoindole-1,3-dione derivatives have also been studied for their anti-inflammatory properties. Innovative condensation methods involving alkylidenephosphoranes have been used to synthesize these derivatives, yielding monoalkenes. These products have exhibited promising anti-inflammatory activity, marking the first demonstration of such activity from phthalimide derivatives (Abdou et al., 2012).

Photophysical and Thermal Properties

The exploration of isoindole-1,3-dione derivatives has extended into optoelectronics, with novel compounds designed and synthesized for their photophysical and thermal properties. These compounds have shown high thermal stability and have been characterized using spectroscopic and thermographic methods. Their absorbance and fluorescence spectra indicate promising properties as fluorescent compounds, and computational studies have been conducted to understand their optical band gap and frontier molecular orbital energies (Mane et al., 2019).

Palladium-Catalyzed Reduction and Oxidation Processes

The reduction and oxidation of isoindole-1,3-dione derivatives have been a focus of study, with palladium-catalyzed formate reduction being used to create tetrahydro-2H-isoindoles. The reactivity of these compounds varies based on their substituents, and theoretical calculations have helped to understand the differences in aromaticity and reactivity between isoindoles and indoles (Hou et al., 2007).

作用機序

Target of Action

The primary target of the compound 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement .

Mode of Action

The compound 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction likely alters the receptor’s activity, leading to changes in the downstream signaling pathways .

Biochemical Pathways

The biochemical pathways affected by 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione are primarily related to the dopaminergic system . By interacting with the dopamine receptor D2, the compound can modulate the signaling pathways downstream of this receptor . The exact downstream effects would depend on the specific cellular context and the nature of the interaction between the compound and the receptor.

Pharmacokinetics

These properties, along with the compound’s interaction with the dopamine receptor D2, could influence its bioavailability .

Result of Action

The molecular and cellular effects of 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione’s action are likely related to its modulation of the dopamine receptor D2. For instance, one isoindoline derivative was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione could potentially have similar effects.

特性

IUPAC Name |

2-[(4-fluorophenyl)methoxy]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO3/c16-11-7-5-10(6-8-11)9-20-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQPSWQVVSNZAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1H-pyrazol-5-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2552113.png)

![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2552114.png)

![2-(3-fluoro-4-methylphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2552115.png)

![N-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2552118.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide](/img/structure/B2552119.png)

![[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate](/img/structure/B2552121.png)

![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-quinolin-2-ylsulfanylethanone](/img/structure/B2552124.png)

![(Z)-2-Cyano-3-[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2552125.png)

![5-((4-Isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2552128.png)

![2-Cyano-N-[(2S,3R)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2552132.png)